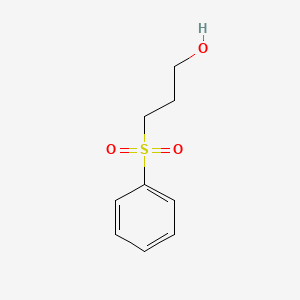

3-(Phenylsulfonyl)propan-1-ol

Description

Significance of Sulfonyl-Containing Compounds as Ubiquitous Organic Building Blocks

Sulfonyl-containing compounds are a cornerstone of modern organic synthesis, valued for their versatility and wide-ranging applications. Current time information in Bangalore, IN.thieme-connect.comiucr.org The sulfonyl group (–SO2–), a functional group featuring a sulfur atom double-bonded to two oxygen atoms, imparts unique chemical properties to the molecules that contain it. researchgate.net These compounds are not merely synthetic targets but are crucial intermediates and building blocks for constructing complex molecular architectures. thieme-connect.comiucr.org Their utility is demonstrated in their widespread presence in pharmaceuticals, agrochemicals, and functional materials. thieme-connect.com The stability of the sulfonyl group under various reaction conditions, combined with its ability to be chemically transformed, makes it an invaluable tool for synthetic chemists. researchgate.net

The phenylsulfonyl group, in particular, is frequently employed due to its ability to activate adjacent carbon atoms and to serve as a good leaving group, facilitating a variety of chemical transformations. researchgate.net This has led to the development of a rich and diverse chemistry around sulfone-containing molecules. thieme-connect.com The synthesis of sulfones is often achieved through methods such as the oxidation of sulfides or the reaction of sulfinates with alkylating agents. thieme-connect.com

Role of Sulfonyl Moieties as Key Structural Features and Synthetic Precursors

The sulfonyl moiety is more than just a stable functional group; it is a powerful activating group and a versatile precursor in a multitude of organic reactions. nih.govsmolecule.com One of its most significant roles is the stabilization of adjacent carbanions, which facilitates carbon-carbon bond formation, a fundamental process in organic synthesis. researchgate.net This property is exploited in well-known reactions like the Julia olefination.

Furthermore, the sulfonyl group can act as a leaving group, enabling nucleophilic substitution and elimination reactions. smolecule.com It is also used as a protecting group for amines, forming stable sulfonamides that can be cleaved under specific conditions. smolecule.com This dual role as both an activating and a protecting group provides chemists with significant strategic advantages when planning complex syntheses. The development of methods for the direct introduction of sulfonyl groups, as well as their subsequent transformation, continues to be an active area of research, highlighting their unabated importance. thieme-connect.com

Overview of 3-Phenylpropanol Derivatives in Advanced Organic Synthesis

3-Phenylpropanol and its derivatives are valuable building blocks in organic synthesis, prized for their utility in constructing a variety of more complex molecules. chemicalbook.com They serve as precursors in the synthesis of fragrances, pharmaceuticals, and specialty polymers. The basic structure, consisting of a phenyl ring attached to a three-carbon chain with a terminal alcohol, allows for a wide range of chemical modifications.

In advanced organic synthesis, these derivatives are often used as starting materials for the preparation of chiral compounds and other molecules with specific stereochemistry. walshmedicalmedia.com For instance, they can be transformed into aldehydes, acids, or amines, which then participate in a variety of coupling and cyclization reactions. The synthesis of 2-amino-3-phenylpropan-1-ol (B95927) derivatives, for example, has been explored for their potential in creating novel compounds with biological activity. walshmedicalmedia.com The versatility of the 3-phenylpropanol scaffold ensures its continued relevance in both academic research and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGYEHRXNLUETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455393 | |

| Record name | 1-Propanol, 3-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25062-90-2 | |

| Record name | 1-Propanol, 3-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phenylsulfonyl Propan 1 Ol and Analogues

Direct Synthetic Routes to 3-(Phenylsulfonyl)propan-1-ol and Related Structures

Direct approaches aim to construct the carbon skeleton and incorporate the sulfonyl group in a convergent manner. These methods often leverage modern catalytic systems to achieve high efficiency and selectivity.

Photocatalysis, particularly through direct hydrogen atom transfer (d-HAT), has emerged as a powerful tool for the functionalization of typically inert C-H bonds under mild conditions. acs.orgresearchgate.net In this process, a photocatalyst, upon absorbing light, enters an excited state capable of abstracting a hydrogen atom from a substrate to generate a reactive carbon-centered radical. acs.orgrsc.org This radical can then engage in a variety of coupling reactions.

The generation of acyl radicals from aldehydes via photoinduced HAT is a well-established strategy. uni-regensburg.de For instance, a photocatalyst can initiate the formation of an acyl radical from an aldehyde, which then couples with a vinyl sulfone. uni-regensburg.de This process, while not directly yielding the target alcohol, produces a β-carbonyl sulfone, such as 1-phenyl-3-(phenylsulfonyl)propan-1-one, which is a close structural analogue and a potential precursor to 3-(phenylsulfonyl)propan-1-ol via subsequent reduction. uni-regensburg.de The mechanism involves the light-induced generation of a radical that adds to an electron-poor olefin (the vinyl sulfone), forming a new C-C bond and establishing the sulfonylpropyl framework. acs.org

These light-driven protocols benefit from mild conditions and the use of readily available catalysts, offering a modern disconnection approach for synthesizing sp³-rich molecules. acs.org The reaction pathways are often initiated by single-electron transfer (SET) or ligand-to-metal-charge transfer (LMCT), which generate the highly reactive radical species necessary for the transformation. uni-regensburg.denih.gov

An alternative direct route to sulfonyl alcohols involves the reductive cleavage of sulfonate esters. A notable method employs a low-valent titanium reagent generated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and magnesium powder. nih.govorganic-chemistry.org This system effectively cleaves the S-O bond in sulfonates to furnish the corresponding alcohols in good yields. nih.govorganic-chemistry.org

This reductive protocol is versatile and operates under mild conditions (50°C in THF), avoiding the harsh reagents often associated with traditional reduction methods. organic-chemistry.org The methodology is applicable to a wide range of sulfonates, providing a practical and efficient route for the deprotection of alcohols or the direct synthesis of hydroxy-functionalized sulfones from sulfonate precursors. organic-chemistry.org The reaction proceeds via a reductive bond-cleaving pathway mediated by the low-valent titanium species. organic-chemistry.org

Strategic Sulfonylation of Alcohols

Given the ubiquity of alcohols in organic chemistry, their direct conversion into sulfones represents a highly attractive and convergent synthetic strategy. cas.cn Dehydroxylative sulfonylation, which replaces a hydroxyl group directly with a sulfonyl group, has become an active area of research. cas.cnnih.gov

Recent advancements have overcome significant limitations of earlier methods, which were often restricted to activated alcohols. cas.cnacs.org A highly efficient protocol utilizes a phosphine (B1218219)/diiodoethane system to activate the hydroxyl group for nucleophilic substitution by a sulfinate salt. cas.cnorganic-chemistry.org

A recently developed protocol employs a combination of a phosphine (R₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) to promote the dehydroxylative sulfonylation of a broad range of alcohols with various sulfinates. cas.cnacs.org This system effectively activates the hydroxyl group, facilitating its displacement by a sulfinate nucleophile. cas.cn The reaction is notably rapid, often reaching completion within 15 minutes at room temperature for activated substrates, and utilizes inexpensive, widely available reagents. cas.cnacs.org Optimization studies have shown that triphenylphosphine (B44618) (Ph₃P) is an effective catalyst for this transformation. organic-chemistry.org The reaction mechanism is proposed to proceed via an Sₙ2 substitution pathway. organic-chemistry.org

A key advantage of the R₃P/ICH₂CH₂I protocol is its exceptionally broad substrate scope, which includes both activated and unactivated alcohols. cas.cnresearchgate.net Previous dehydroxylative sulfonylation methods were typically limited to reactive substrates such as benzylic, allylic, and propargylic alcohols. cas.cnacs.orgacs.org In contrast, this newer method extends to simple alkyl alcohols, which are generally considered "inactive" substrates. cas.cnresearchgate.net While alkyl alcohols may require higher temperatures (e.g., 120 °C) to achieve good yields, their successful conversion marks a significant improvement in the field. cas.cn The protocol is also compatible with a wide variety of sulfinate salts, including those bearing fluoroalkyl groups like CF₃SO₂ and HCF₂SO₂, which are of high interest in pharmaceutical chemistry. cas.cnorganic-chemistry.org The scalability of this reaction has been demonstrated, further highlighting its synthetic utility. cas.cn

Table 1: Substrate Scope of R₃P/ICH₂CH₂I-Promoted Dehydroxylative Sulfonylation of Various Alcohols This table presents representative yields for the sulfonylation of different alcohol substrates using the specified protocol. Data sourced from supporting information of referenced studies.

| Entry | Alcohol Substrate | Type | Product | Yield (%) |

| 1 | Benzyl alcohol | Active (Benzylic) | Benzyl phenyl sulfone | 92 |

| 2 | Cinnamyl alcohol | Active (Allylic) | Cinnamyl phenyl sulfone | 95 |

| 3 | Propargyl alcohol | Active (Propargylic) | Propargyl phenyl sulfone | 88 |

| 4 | 1-Octanol | Inactive (Alkyl) | Octyl phenyl sulfone | 75 |

| 5 | Cyclohexanol | Inactive (Alkyl) | Cyclohexyl phenyl sulfone | 68 |

| 6 | 3-Phenyl-1-propanol | Inactive (Alkyl) | 3-Phenylpropyl phenyl sulfone | 81 |

Dehydroxylative Sulfonylation Protocols and Substrate Scope

Incorporation of Diverse Sulfonyl Groups (e.g., CF3SO2, HCF2SO2)

The introduction of fluorinated sulfonyl groups, such as trifluoromethylsulfonyl (CF3SO2, triflyl) and difluoromethylsulfonyl (HCF2SO2), into organic molecules is of high interest, particularly in pharmaceutical chemistry, due to the unique electronic properties these moieties impart. cas.cnacs.org A notable advancement in this area is the dehydroxylative sulfonylation of alcohols, which allows for the direct conversion of a hydroxyl group to a sulfone. organic-chemistry.orgacs.org

A recently developed phosphine-promoted method facilitates the dehydroxylative sulfonylation of a broad spectrum of alcohols, including primary alkyl alcohols analogous to the precursor of 3-(phenylsulfonyl)propan-1-ol. organic-chemistry.orgcas.cn This protocol uses an R3P/ICH2CH2I activation system to convert the hydroxyl group into a good leaving group, which is then displaced by a sulfinate salt. organic-chemistry.orgacs.org The reaction is notable for its rapid kinetics, often reaching completion within 15 minutes, and its use of inexpensive, readily available reagents. cas.cnacs.org

This method successfully incorporates both trifluoromethylsulfonyl and difluoromethylsulfonyl groups. cas.cnacs.org For instance, various benzylic, allylic, and alkyl alcohols can be converted to their corresponding trifluoromethyl or difluoromethyl sulfones in moderate to high yields. cas.cnresearchgate.net Optimization studies have shown that for less reactive substrates like alkyl alcohols, using a different phosphine, such as methyl diphenylphosphine (B32561) (Ph2PMe), and elevated temperatures may be necessary to achieve good conversion. organic-chemistry.orgcas.cn Mechanistic studies suggest the reaction proceeds via an SN2 substitution pathway. organic-chemistry.org

Table 1: Phosphine-Promoted Dehydroxylative Sulfonylation of Alcohols with Fluorinated Sulfinates cas.cnacs.org

| Alcohol Substrate | Sulfonyl Source | Phosphine | Conditions | Yield |

|---|---|---|---|---|

| Benzyl Alcohol | NaSO2CF3 | Ph3P | DMF, 15 min | High |

| Allyl Alcohol | NaSO2CF3 | Ph3P | DMF, 15 min | High |

| Primary Alkyl Alcohol | NaSO2CF3 | Ph2PMe | DMF, 120 °C | Moderate |

| Benzyl Alcohol | NaSO2CF2H | Ph3P | DMF, 15 min | High |

| Cinnamyl Alcohol | NaSO2CF2H | Ph3P | DMF, 15 min | High |

Electrocatalytic and Radical-Mediated Sulfonylation Strategies

Electrochemical methods represent a green and efficient alternative to traditional chemical oxidation or reduction, allowing for the generation of reactive species under mild conditions. rsc.orgnih.gov These strategies have been effectively applied to the synthesis of sulfonate esters, which are valuable intermediates in organic synthesis. rsc.orgresearchgate.net

A key innovation in this area is the generation of alkoxysulfonyl radicals through the electrochemical anodic oxidation of inorganic sulfites (e.g., K2S2O5) in the presence of an alcohol. rsc.orgresearchgate.net This process avoids the need for pre-functionalized radical precursors. rsc.org The reaction is typically carried out in an undivided electrolytic cell using a graphite (B72142) anode and a platinum cathode at a constant current. researchgate.net

The proposed mechanism begins with the single-electron transfer oxidation of the inorganic sulfite (B76179) at the anode, forming a sulfite radical anion. rsc.org This highly reactive species is immediately trapped by the alcohol present in the reaction mixture to generate the crucial alkoxysulfonyl radical intermediate. rsc.orgresearchgate.net This method provides an efficient and atom-economical route to access these valuable radical species for subsequent bond-forming reactions. nih.gov

Once generated, the alkoxysulfonyl radical can be utilized in alkene difunctionalization reactions to construct β-alkoxy sulfonate esters. nih.govresearchgate.net Alkenes serve as excellent radical acceptors for this transformation. nih.gov The process involves the radical addition of the electrochemically generated alkoxysulfonyl species across the double bond of an alkene. rsc.org This forms a new carbon-centered radical intermediate. rsc.org

Table 2: Electrochemical Alkoxysulfonylation of Alkenes rsc.orgresearchgate.net

| Alkene Substrate | Alcohol | Sulfur Source | Conditions | Product Type |

|---|---|---|---|---|

| 4-Phenylstyrene | Methanol | K2S2O5 | Graphite anode, Pt cathode, 4 mA | β-Methoxy Sulfonate Ester |

| Styrene | Ethanol | K2S2O5 | Graphite anode, Pt cathode, 4 mA | β-Ethoxy Sulfonate Ester |

| 1-Octene | Methanol | K2S2O5 | Graphite anode, Pt cathode, 4 mA | β-Methoxy Sulfonate Ester |

| Indene | Propan-1-ol | K2S2O5 | Graphite anode, Pt cathode, 4 mA | β-Propoxy Sulfonate Ester |

Metal-Catalyzed and Metal-Free Sulfonylation Approaches

Both metal-catalyzed and metal-free methods offer powerful alternatives for sulfonylation reactions, often providing advantages in terms of selectivity, mildness of conditions, and environmental impact.

The sulfonylation of primary and secondary alcohols can be efficiently achieved using silver(I) oxide (Ag2O) as a promoter. researchgate.net This method is performed under mild, neutral conditions, typically in a solvent like dichloromethane. researchgate.net A significant advantage of this protocol is the ease of product isolation, as the silver byproducts are easily filtered off. researchgate.net

The reaction often includes a catalytic amount of potassium iodide (KI), which can enhance reactivity. researchgate.netcapes.gov.br This improvement is attributed to the in situ formation of a more reactive sulfonyl iodide or to an increase in the basicity of Ag2O through the coordination of the soft iodide anion to the silver center. researchgate.netlookchem.comresearchgate.net The proposed mechanism involves the coordination of the silver(I) ion to the alcohol's hydroxyl group, increasing its acidity and facilitating the reaction with the sulfonyl chloride. organic-chemistry.org This approach has been successfully applied to the selective monotosylation of symmetrical diols. capes.gov.br

In line with the principles of green chemistry, solvent-free sulfonylation reactions have been developed. semanticscholar.orgresearchgate.net These methods typically involve the direct reaction of an alcohol or amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, at room temperature or with microwave assistance. semanticscholar.orgrsc.org The absence of a solvent reduces waste and simplifies the work-up procedure. rsc.orgrsc.org

For many substrates, particularly nucleophilic amines, the reaction can be exothermic and proceed efficiently without any catalyst. semanticscholar.org For less reactive substrates like alcohols or anilines with electron-withdrawing groups, a catalyst such as zinc oxide or a heteropolyacid may be employed. semanticscholar.orgresearchgate.net Microwave irradiation has also been shown to be a powerful tool for promoting these reactions, significantly reducing reaction times and often leading to excellent yields of the desired sulfonamides or sulfonate esters under catalyst- and solvent-free conditions. rsc.orgrsc.org

Table 3: Comparison of Sulfonylation Methodologies

| Methodology | Key Reagents | Substrates | Conditions | Advantages |

|---|---|---|---|---|

| Dehydroxylative Sulfonylation | R3P, ICH2CH2I, NaSO2R' | Alcohols | Mild, rapid (15 min) | Incorporates fluorinated groups (CF3SO2, HCF2SO2). cas.cnacs.org |

| Electrocatalytic Sulfonylation | Inorganic Sulfite, Alcohol | Alkenes, Alcohols | Electrochemical cell, constant current | Green, atom-economical, generates radicals in situ. rsc.orgnih.gov |

| Ag2O-Mediated Sulfonylation | Ag2O, KI (cat.), RSO2Cl | Alcohols, Diols | Neutral, mild | High selectivity, easy work-up. researchgate.netcapes.gov.br |

| Solvent-Free Sulfonylation | RSO2Cl | Alcohols, Amines | Room temp or microwave, no solvent | Environmentally friendly, simple, often catalyst-free. semanticscholar.orgrsc.org |

Tandem and Domino Reactions for Complex Sulfonylated Products

Tandem, domino, or cascade reactions represent a highly efficient strategy in organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation without isolating intermediates. numberanalytics.comnumberanalytics.comwikipedia.org These processes are characterized by high atom economy and a reduction in waste, time, and labor. wikipedia.org A cascade reaction involves at least two consecutive transformations where each subsequent step is triggered by the chemical functionality formed in the preceding one, all under the same reaction conditions. wikipedia.org

In the context of organosulfur chemistry, these reactions provide powerful tools for assembling intricate sulfonylated products. Light-induced domino reactions, for instance, can be employed to generate sulfonylated heterocycles. One such strategy involves a visible light-mediated tandem radical addition/1,5-hydrogen atom transfer/cyclization of 2-alkynylarylethers with sulfonyl chlorides to produce complex sulfonylated structures. unito.it Another approach is the three-component radical cascade bicyclization, which can incorporate a sulfonyl group into a complex polycyclic system. unito.it These methods showcase the utility of domino reactions in rapidly building molecular complexity in sulfonyl-containing molecules, which are valuable in medicinal chemistry and materials science. numberanalytics.comacs.org

Stereoselective Synthesis of Chiral Sulfonyl Alcohol Derivatives

The synthesis of chiral molecules in enantiomerically pure forms is a cornerstone of modern chemistry, particularly for pharmaceutical applications. acs.org Stereoselective methods are crucial for preparing chiral sulfonyl alcohols, which serve as versatile building blocks.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. researchgate.net Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of various ketones to their corresponding chiral alcohols. Current time information in Bangalore, IN.mdpi.com This method is valued for its mild, environmentally benign reaction conditions, operational simplicity, and the high enantiopurity of the products. researchgate.netmdpi.com

The efficiency and stereoselectivity of Baker's yeast reductions can be significantly influenced by the presence and position of sulfur substituents in the substrate. Current time information in Bangalore, IN. For example, the reduction of 2-acetyl-3-methyl sulfolane (B150427) using Baker's yeast yields the corresponding diastereomeric alcohols with excellent enantiopurity (>98% ee) and in good yield (67%). mdpi.com This stands in stark contrast to the chemical reduction of the same substrate, which proceeds with poor yield (≤25%) and low diastereocontrol. mdpi.com The success of the biocatalytic method demonstrates that the sulfolane moiety can be accommodated within the active site of the yeast reductase enzyme, facilitating a highly selective hydride transfer to the carbonyl group. mdpi.com

Table 1: Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl sulfolane

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) |

| 2-Acetyl-3-methyl sulfolane | Saccharomyces cerevisiae (Baker's Yeast) | cis- and trans-2-ethanol-3-methyl sulfolane | 61% | >98% for each diastereomer | 40:60 |

Data sourced from a study on the baker's yeast mediated reduction of 2-acetyl-3-methyl sulfolane. mdpi.com

N-sulfonylated amino alcohols are a significant class of chiral ligands and catalysts used in various asymmetric transformations, including the enantioselective addition of nucleophiles to aldehydes and ketones. rsc.orgresearchgate.nettandfonline.com These chiral ligands are typically synthesized from readily available starting materials like α-amino acids or camphor. tandfonline.comacademie-sciences.fr

The synthetic route often involves the N-sulfonylation of an amino acid followed by reduction of the carboxylic acid moiety to an alcohol. academie-sciences.fr For example, α-amino acids can be treated with arylsulfonyl chlorides, and the resulting N-arylsulfonyl amino acids are then reduced with reagents like lithium aluminum hydride to afford the desired N-arylsulfonyl amino alcohols in good to excellent yields. academie-sciences.fr

The structural features of these ligands are critical for achieving high enantioselectivity. Research has shown that N-sulfonylated β-amino alcohols with two stereocenters often exhibit superior performance as chiral ligands compared to those with a single stereocenter. rsc.orgrsc.org The introduction of a second stereocenter can enhance the conformational rigidity of the metal-ligand complex, which is a key factor in the effective transfer of asymmetry. rsc.org In the titanium(IV)-catalyzed asymmetric addition of trimethylsilylcyanide to aldehydes, ligands with two stereocenters led to products with excellent enantioselectivities (up to 96% ee). rsc.org

Table 2: Performance of Chiral N-Sulfonylated Amino Alcohols in Asymmetric Phenylation

| Catalyst/Ligand | Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) |

| Chiral N-sulfonylated amino alcohol with two stereogenic centers | 3-MeOC6H4CHO | R | 92% | 95% |

| Chiral N-sulfonylated amino alcohol with two stereogenic centers | 4-MeOC6H4CHO | R | 95% | 94% |

| Chiral N-sulfonylated amino alcohol with two stereogenic centers | 2-ClC6H4CHO | R | 94% | 80% |

| Chiral N-sulfonylated amino alcohol with two stereogenic centers | 4-ClC6H4CHO | R | 96% | 92% |

Data adapted from a study on asymmetric additions catalyzed by a titanium catalyst of N-sulfonylated amino alcohols. rsc.org

Synthetic Routes to Key Precursors and Structural Analogues

The synthesis of 3-(phenylsulfonyl)propan-1-ol relies on the availability of key precursors and structural analogues, which can be prepared through various established and novel synthetic routes.

3-Phenylpropan-1-ol is a fundamental precursor and a fragrance ingredient that can be synthesized through several methods. issuu.comsigmaaldrich.com A common and industrially viable method is the catalytic hydrogenation of cinnamaldehyde. google.com This process can be carried out using various catalysts, such as nickel, under hydrogen pressure to achieve the conversion to 3-phenylpropan-1-ol. google.com This method is also applicable for starting materials derived from natural sources, such as essential oils rich in cinnamaldehyde. google.com

The synthesis of substituted variants of 3-phenylpropan-1-ol is also well-documented. For instance, 2-methyl-3-phenylpropan-1-ol can be prepared by the hydrogenation of α-methylcinnamaldehyde using a copper chromite catalyst. google.com Further functionalization, such as the alkylation of the phenyl ring, can be achieved through reactions like the Friedel-Crafts alkylation of 2-methyl-3-phenylpropan-1-ol with t-butyl chloride. google.com

Sulfonylated ketones, particularly γ-keto sulfones, are important synthetic intermediates and possess notable biological activities. nih.gov Numerous methods have been developed for their synthesis. One effective strategy is the copper-catalyzed oxidative sulfonylation of tertiary cyclopropanols. researchgate.net In this reaction, cyclopropanols undergo ring-opening in the presence of a sulfinate salt, a copper(II) acetate (B1210297) catalyst, and an oxidant to yield γ-keto sulfones in yields of up to 94%. researchgate.net This method proceeds through a one-pot oxidation-Michael addition mechanism and is compatible with a range of functional groups. researchgate.net

Other synthetic approaches to γ-keto sulfones include the direct sulfonylation of alkenes via radical Michael addition and the sulfonylation of α,β-unsaturated ketones with sulfonylating reagents. nih.gov The development of diverse synthetic scaffolds is crucial in medicinal chemistry for creating libraries of compounds for biological screening. whiterose.ac.uk The synthesis of various propane (B168953) scaffolds, including those with sulfonyl groups, allows for the generation of structurally diverse molecules that can be further functionalized to explore chemical space. whiterose.ac.ukresearchgate.net

Table 3: Synthesis of γ-Keto Sulfones via Ring-Opening of Tertiary Cyclopropanols

| Cyclopropanol Substrate | Sulfinate Salt | Oxidant | Yield |

| 1-Phenylcyclopropanol | Sodium p-toluenesulfinate | TBHP | 85% |

| 1-p-Tolylcyclopropanol | Sodium p-toluenesulfinate | TBHP | 91% |

| 1-p-Methoxyphenylcyclopropanol | Sodium p-toluenesulfinate | TBHP | 94% |

| 1-Phenylcyclopropanol | Sodium methanesulfinate | Air | 78% |

Data adapted from a study on the copper-catalyzed oxidative sulfonylation of tertiary cyclopropanols. researchgate.net

Chemical Reactivity and Advanced Transformations

Transformations Involving the Hydroxyl Functionality

The hydroxyl group of 3-(Phenylsulfonyl)propan-1-ol is a key site for modifications that can either protect the alcohol or, more importantly, activate it for subsequent nucleophilic substitution reactions.

The conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, is a common and effective strategy to transform the poor leaving group (hydroxide) into an excellent one. This activation is crucial for a variety of nucleophilic substitution and elimination reactions. The general procedure involves reacting 3-(Phenylsulfonyl)propan-1-ol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base, typically pyridine (B92270) or triethylamine (B128534), in an inert solvent like dichloromethane.

The resulting 3-(phenylsulfonyl)propyl sulfonate esters are stable compounds that can be isolated and purified before being used in further synthetic steps. The sulfonate group is an excellent leaving group due to its ability to stabilize the negative charge through resonance. This activation allows for efficient displacement by a wide range of nucleophiles, opening pathways to a variety of functionalized molecules.

| Sulfonate Ester | Sulfonylating Agent | Typical Base |

| Tosylate | p-Toluenesulfonyl chloride | Pyridine |

| Mesylate | Methanesulfonyl chloride | Triethylamine |

The primary alcohol functionality of 3-(Phenylsulfonyl)propan-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations provide access to key synthetic intermediates.

Oxidation to 3-(Phenylsulfonyl)propanal: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a commonly used reagent for this transformation. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org The reaction is typically carried out in an anhydrous solvent such as dichloromethane to prevent overoxidation to the carboxylic acid. libretexts.orglibretexts.org Another effective method involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. organic-chemistry.org This method is known for its mild conditions and high selectivity for the aldehyde. organic-chemistry.org

Oxidation to 3-(Phenylsulfonyl)propanoic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. Reagents such as potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), or sodium periodate catalyzed by ruthenium(III) chloride are effective for this transformation. These reactions are often carried out in aqueous or mixed aqueous-organic solvent systems. The resulting 3-(phenylsulfonyl)propanoic acid is a valuable intermediate for further derivatization, such as in the synthesis of amides or esters.

| Product | Reagent | Reaction Conditions |

| 3-(Phenylsulfonyl)propanal | Pyridinium chlorochromate (PCC) | Anhydrous CH2Cl2 |

| 3-(Phenylsulfonyl)propanal | TEMPO / NaOCl | Biphasic, e.g., CH2Cl2/H2O |

| 3-(Phenylsulfonyl)propanoic Acid | Potassium permanganate (KMnO4) | Basic aqueous solution, heat |

| 3-(Phenylsulfonyl)propanoic Acid | Jones Reagent (CrO3/H2SO4) | Acetone |

Reactions Mediated by the Sulfonyl Moiety

The phenylsulfonyl group is not merely a passive spectator in the molecule; its strong electron-withdrawing nature and its ability to act as a leaving group or to stabilize adjacent carbanions are central to a range of advanced synthetic transformations.

Derivatives of 3-(Phenylsulfonyl)propan-1-ol are excellent precursors for the synthesis of various cyclic structures through intramolecular reactions. After converting the hydroxyl group into a good leaving group (e.g., a tosylate), the resulting electrophilic carbon center can be attacked by a nucleophile tethered to another part of a larger molecule.

For instance, 3-(phenylsulfonyl)propyl tosylate can be used to alkylate a phenol, leading to an intermediate that can subsequently undergo an intramolecular Friedel-Crafts-type reaction to form a chromane, a common heterocyclic motif in bioactive molecules. chemrxiv.orgchemrxiv.org The phenylsulfonyl group can act as a directing group or be eliminated in the final aromatization step.

A plausible synthetic route to a substituted chromane is outlined below:

O-Alkylation: A substituted phenol is alkylated with 3-(phenylsulfonyl)propyl tosylate in the presence of a base (e.g., K2CO3) to form a phenyl ether derivative.

Intramolecular Cyclization: The resulting ether is treated with a strong acid or a Lewis acid to promote an intramolecular electrophilic attack of the aromatic ring onto the carbon chain, followed by cyclization and potential elimination of the phenylsulfonyl group to yield the chromane ring system.

The aldehyde, 3-(phenylsulfonyl)propanal, obtained from the oxidation of 3-(phenylsulfonyl)propan-1-ol, is a valuable substrate for carbon-carbon bond-forming reactions. One of the most significant applications is in the Julia-Kocienski olefination. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgalfa-chemistry.com In this reaction, the aldehyde reacts with a sulfonyl-stabilized carbanion (typically derived from a heteroaryl methyl sulfone) to form an alkene. wikipedia.orgorganic-chemistry.org

The reaction proceeds through the following general steps:

Addition: A lithiated heteroaryl methyl sulfone adds to the carbonyl group of 3-(phenylsulfonyl)propanal to form a β-alkoxy sulfone intermediate.

Smiles Rearrangement and Elimination: This intermediate undergoes a spontaneous rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl oxide to form the alkene product.

This reaction is highly stereoselective, typically affording the (E)-alkene with high purity. organic-chemistry.orgorganic-chemistry.org The resulting product contains the 3-(phenylsulfonyl)propyl moiety attached to a newly formed double bond, providing a scaffold for further synthetic manipulations.

| Reaction | Substrate | Reagent | Product Type |

| Julia-Kocienski Olefination | 3-(Phenylsulfonyl)propanal | Lithiated heteroaryl methyl sulfone | (E)-Alkene |

The cleavage of bonds associated with the sulfonyl group provides a powerful tool for removing this functionality after it has served its synthetic purpose.

C-S Bond Cleavage (Desulfonylation): The phenylsulfonyl group can be reductively removed from the carbon skeleton. This process, known as desulfonylation, effectively replaces the C-SO2Ph bond with a C-H bond. A variety of reducing agents can accomplish this transformation, with samarium(II) iodide (SmI2) being a particularly mild and effective reagent. wikipedia.orgorganic-chemistry.org This reaction is believed to proceed through a single-electron transfer mechanism. organic-chemistry.org The reductive cleavage is often a key step in multi-step syntheses where the sulfonyl group was initially used to activate a position for carbanion formation or to direct a particular stereochemical outcome.

S-O Bond Cleavage: While less common for alkyl phenyl sulfones, the cleavage of the sulfur-oxygen bonds in sulfonate esters derived from 3-(phenylsulfonyl)propan-1-ol is a key aspect of their reactivity as leaving groups. The S-O bond itself is generally stable. However, in the context of a sulfonate ester, the C-O bond is the one that is typically cleaved during nucleophilic substitution, with the sulfonate anion acting as the leaving group. The strength and stability of the S-O bonds within the departing sulfonate are what make it such an excellent leaving group.

Multi-Component and Cascade Reactions

Multi-component and cascade reactions represent highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple precursors in a single operation, thereby minimizing waste and maximizing atom economy. In the context of 3-(Phenylsulfonyl)propan-1-ol and related sulfonyl compounds, these reactions often proceed through radical intermediates, enabling a diverse range of transformations.

Domino reactions, also known as cascade reactions, involving sulfonylation and subsequent oxidative functionalization are powerful tools for the efficient synthesis of densely functionalized molecules. These sequences often initiate with the generation of a sulfonyl radical, which then engages in a series of intramolecular or intermolecular transformations.

A notable example is the electrochemical oxidative alkoxysulfonylation of alkenes. In this process, sulfonyl hydrazides are oxidized at an anode to generate sulfonyl radicals. These radicals then add to alkenes, and the resulting radical intermediate undergoes a further oxidation at the anode to form a carbocation. This cation is subsequently trapped by an alcohol nucleophile, which is generated at the cathode, to yield the final alkoxysulfonylation product. This reaction proceeds at room temperature and produces only nitrogen gas and hydrogen as byproducts mdpi.com.

Another approach involves a novel multicomponent sulfonylation of alkenes to produce β-substituted arylsulfones using potassium metabisulfite (K₂S₂O₅) as a source of sulfur dioxide. nih.govacs.org This method is advantageous as it does not require metal catalysts or additional oxidants. The mechanism is believed to involve the formation of an arylsulfonyl radical through the insertion of sulfur dioxide with an aryl diazonium salt. This is followed by the alkoxyarylsulfonylation or hydroxysulfonylation of the alkene nih.govacs.org.

These domino sequences highlight the utility of sulfonyl radicals in initiating complex reaction cascades that lead to the formation of multiple new bonds in a single, efficient step.

The addition of sulfonyl radicals to unsaturated carbon-carbon bonds is a fundamental and widely utilized transformation in organic synthesis for the construction of sulfone-containing compounds. nih.gov This approach offers a direct pathway to functionalized sulfones, which are significant motifs in medicinal chemistry and agrochemistry. nih.gov

Sulfonyl radicals can be generated from various precursors, such as sulfonyl halides, sodium sulfinates, arylsulfinic acids, and sulfonyl hydrazides, through the use of radical initiators, photolysis, or electrochemical methods. mdpi.comnih.gov Once generated, these radicals readily add to alkenes and alkynes.

A key application of this reactivity is in cascade reactions. For instance, a three-component halosulfonylation of 1,7-enynes has been developed. This reaction is initiated by an in situ-generated sulfonyl radical that undergoes an α,β-conjugated addition to the enyne, followed by a 6-exo-dig cyclization to form a vinyl radical intermediate. This intermediate is then trapped by a halogen radical, resulting in the formation of C—S, C—C, and C—X (X = I or Br) bonds in a single sequence. nih.gov

Furthermore, the difunctionalization of alkenes can be achieved through radical carbosulfonylation reactions, which enable the construction of highly complex molecules in one step. rsc.org Various photocatalytic methods, including dual photoredox and nickel catalysis, have been employed for the carbofunctionalization of alkenes. rsc.org Electrochemical methods have also been developed for the difunctionalization of alkenes, such as an electrochemical multi-component reaction of potassium metabisulfite with alkenes and alcohols to synthesize β-alkoxyl sulfonate esters. rsc.org This reaction proceeds through the formation of a sulfur dioxide radical cation, sulfonylation of the alkene, and subsequent dual couplings with an alcohol. rsc.org

The reactivity of sulfonyl radicals towards alkenes and alkynes provides a versatile platform for the development of novel synthetic methodologies, enabling the efficient construction of a wide array of functionalized organosulfur compounds. The rate constants for the addition of sulfonyl radicals to alkenes have been studied, showing that the stabilization of the resulting adduct radical significantly influences the reaction rate. acs.org

Mechanistic Elucidation in Sulfonyl Alcohol Chemistry

Investigation of Reaction Pathways in Sulfonylation Processes

The formation and reaction of sulfonyl compounds are governed by several distinct mechanistic pathways. The specific pathway depends on the reactants, conditions, and the presence of initiators or catalysts. These pathways can be broadly categorized into radical, ionic, and addition-elimination sequences.

In recent years, radical-mediated sulfonylation has emerged as a powerful alternative to traditional methods. These processes typically involve the generation of a sulfonyl radical, which can then engage in various transformations. Sulfonyl radicals can be generated from readily available precursors such as sodium sulfinates, sulfinic acids, sulfonyl chlorides, and sulfonyl hydrazides through methods like photoredox catalysis or electrochemical activation. researchgate.netdntb.gov.ua

Visible-light-activated processes, for example, can generate sulfonyl radicals under redox-neutral conditions, avoiding the need for harsh stoichiometric oxidants or reductants. rsc.org Once formed, these highly reactive intermediates can participate in cascade cyclizations and other complex transformations. researchgate.net A key reaction of sulfonyl radicals is their fragmentation via β-elimination, which is a synthetically useful method for forming multiple bonds. nih.gov The investigation into these radical pathways continues to provide milder and more selective methods for creating C-S bonds.

The most conventional route for the sulfonylation of an alcohol is through an ionic pathway. This mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of a sulfonylating agent, such as a sulfonyl chloride. pearson.com The reaction is typically facilitated by a base (e.g., pyridine (B92270) or triethylamine), which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl). youtube.com

The reaction can proceed through an SN2-type mechanism at the sulfur center. For primary and secondary alcohols, this pathway is generally efficient. libretexts.org However, tertiary alcohols are less reactive under these conditions due to steric hindrance. libretexts.org The conversion of the alcohol's hydroxyl group into a sulfonate ester (like a tosylate or mesylate) transforms it from a poor leaving group (OH-) into an excellent leaving group (RSO3-), which is crucial for subsequent nucleophilic substitution or elimination reactions. libretexts.org A combination of radical and ionic processes has also been explored, for instance, in the enantioselective synthesis of β-functionalized amines from alcohols, which proceeds through a radical 1,5-C–H amination followed by an ionic ring-opening of the resulting sulfamidate. nih.gov

A more detailed view of the ionic pathway reveals an addition-elimination mechanism, particularly analogous to nucleophilic acyl substitution. chemistrysteps.com In this sequence, the nucleophilic alcohol first adds to the sulfur atom of the sulfonyl chloride. The S=O double bond breaks, forming a transient, tetrahedral intermediate. chemistrysteps.comyoutube.com

This intermediate is typically unstable. The reaction proceeds by the reformation of the sulfur-oxygen double bond, which is accompanied by the expulsion of the leaving group, typically a chloride ion. chemistrysteps.com This two-step process—nucleophilic addition followed by elimination of the leaving group—is a fundamental mechanism in the chemistry of sulfonic acid derivatives. libretexts.org This pathway is distinct from a direct SN2 displacement because it involves a discrete intermediate.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts and additives play a crucial role in sulfonylation reactions, often determining the reaction's speed, efficiency, and selectivity.

Bases: As mentioned, bases like triethylamine (B128534) and pyridine are standard additives. google.com They activate the alcohol nucleophile and scavenge the acid generated, driving the reaction to completion. youtube.com

Lewis Acids: Lewis acids such as indium and ytterbium(III) trifluoromethanesulfonate (B1224126) can catalyze the sulfonylation of alcohols. organic-chemistry.org They function by coordinating to the sulfonylating agent, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol.

Organocatalysts: Small organic molecules can also serve as catalysts. For instance, 4-methylpyridine (B42270) N-oxide has been shown to catalyze the amine-free sulfonylation of various alcohols. organic-chemistry.org In a biomimetic approach, small, histidine-based peptides have been developed as catalysts to achieve high enantio- or regioselectivity in the sulfonylation of polyol substrates. nih.gov

Phase-Transfer Catalysts: In heterogeneous reaction mixtures, phase-transfer catalysts can be employed to facilitate the reaction between reactants present in different phases.

Silyl (B83357) Triflates: Additives like silyl triflates have been reported to promote sulfonylation, particularly in challenging cases involving electron-deficient amines or sterically hindered substrates. nih.govresearcher.life

The choice of catalyst can significantly impact the reaction outcome, as demonstrated by the comparative efficiency of different catalysts in the sulfonylation of aniline.

| Catalyst/Additive | Role in Sulfonylation | Typical Substrates | Reference |

|---|---|---|---|

| Triethylamine (Et₃N) / Pyridine | Base catalyst; activates alcohol, neutralizes acid byproduct. | Primary and secondary alcohols. | google.com |

| Ytterbium(III) trifluoromethanesulfonate | Lewis acid catalyst; activates sulfonylating agent. | Primary and secondary alcohols. | organic-chemistry.org |

| 4-Methylpyridine N-oxide | Organocatalyst for amine-free sulfonylation. | Base-sensitive alcohol substrates. | organic-chemistry.org |

| π-Methyl histidine-based tetrapeptide | Biomimetic catalyst for enantioselective desymmetrization. | meso-1,3-diols. | nih.gov |

| Silyl Triflates | Promoter for challenging substrates. | Electron-deficient or sterically hindered amines. | nih.gov |

Principles of Stereochemical Control and Diastereoselectivity in Transformations

A significant advantage of converting an alcohol to a sulfonate ester is the predictable control over stereochemistry. When an alcohol reacts with a sulfonyl chloride, the reaction occurs at the oxygen atom, and the C-O bond of the alcohol remains intact. libretexts.org Consequently, the formation of the sulfonate ester proceeds with retention of configuration at the stereogenic carbon center. youtube.comlibretexts.org

This principle is fundamental in multi-step syntheses. If a subsequent SN2 reaction is performed using the sulfonate ester as the leaving group, the nucleophile will attack the carbon atom, leading to an inversion of configuration . By controlling this two-step sequence (retention followed by inversion), chemists can precisely dictate the stereochemical outcome of a reaction.

Diastereoselectivity can be achieved through various strategies. For instance, using chiral catalysts or auxiliaries can influence the sulfonylation of prochiral or racemic substrates. Palladium-catalyzed hydrosulfonylation of 1,3-dienes with sulfinic acids has been developed to provide access to chiral allylic sulfones with high enantioselectivity. acs.org The steric properties of the reagents can also be exploited; bulky sulfonylating agents like tosyl chloride may selectively react with less sterically hindered hydroxyl groups in a polyol, providing a means of regiochemical and diastereochemical control. youtube.com

Contemporary Challenges and Ambiguities in Mechanistic Understanding

Despite significant progress, challenges and ambiguities remain in the mechanistic understanding of sulfonylation chemistry.

Competing Pathways: In many reactions, multiple mechanistic pathways (e.g., radical vs. ionic) may compete. Elucidating the dominant pathway and the factors that favor one over another can be complex and substrate-dependent.

Role of Aggregates: The precise role of catalyst and reagent aggregation in solution is often not fully understood but can have a profound impact on reaction kinetics and selectivity.

Complex Radical Terminations: In radical-based sulfonylation, while initiation and propagation steps are often well-proposed, the various potential termination steps can be difficult to distinguish, complicating detailed kinetic and mechanistic analysis.

Asymmetric Sulfonylation: While progress has been made, the development of general and highly efficient asymmetric sulfonylation methods, particularly for creating chiral sulfones directly from achiral starting materials, remains a significant challenge. rsc.org The design of catalysts that can effectively control the stereochemistry for a broad range of substrates is an area of active research. rsc.org

"Green" Sulfonylation: Developing sulfonylation methods that avoid toxic reagents, expensive catalysts, and harsh conditions is an ongoing goal. researchgate.net While electrochemical and photochemical methods offer promising avenues, their mechanistic intricacies and broad applicability are still under investigation. rsc.orgresearchgate.net

Further research, combining experimental studies with computational modeling, is necessary to resolve these ambiguities and advance the rational design of more efficient and selective sulfonylation reactions.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 3-(phenylsulfonyl)propan-1-ol (C₉H₁₂O₃S), the molecular ion peak [M]⁺ would be expected at m/z 200.

The fragmentation of aryl sulfones in mass spectrometry often involves cleavage of the C-S and S-O bonds. Common fragmentation pathways for alkyl aryl sulfones include rearrangement where an aryl group migrates from sulfur to oxygen, leading to the formation of sulfinate esters as intermediates in the fragmentation process. A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of SO₂ (64 Da) via a rearrangement.

For the aliphatic portion, alcohols typically undergo two main fragmentation pathways: α-cleavage and dehydration libretexts.org. Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen atom. Dehydration results in the loss of a water molecule (18 Da) libretexts.orgjove.com. In the case of 3-(phenylsulfonyl)propan-1-ol, α-cleavage at the Cα-Cβ bond of the propanol (B110389) chain is a likely fragmentation pathway.

Table 3: Expected Key Fragments in the Mass Spectrum of 3-(Phenylsulfonyl)propan-1-ol

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 200 | [C₉H₁₂O₃S]⁺ | Molecular Ion |

| 182 | [C₉H₁₀O₂S]⁺ | Loss of H₂O |

| 141 | [C₆H₅SO₂]⁺ | Cleavage of the propyl-sulfonyl bond |

| 77 | [C₆H₅]⁺ | Loss of SO₂ from [C₆H₅SO₂]⁺ |

X-ray Crystallographic Analysis for Solid-State Structure Determination

In the solid state, molecules of 3-(phenylsulfonyl)propan-1-ol would likely be involved in intermolecular hydrogen bonding via the hydroxyl group, which would influence the crystal packing st-andrews.ac.uk. The crystal structure would also reveal the conformation of the propyl chain and the relative orientation of the phenyl group.

For chiral molecules, X-ray crystallography can be used to determine the absolute and relative stereochemistry. While 3-(phenylsulfonyl)propan-1-ol is achiral, the introduction of a stereocenter, for example by substitution on the propyl chain, would make this technique invaluable. In such cases, if a suitable single crystal can be grown, anomalous dispersion methods can be used to determine the absolute configuration of the chiral center(s). This has been demonstrated in the structural determination of various chiral sulfoxides and related compounds smu.eduresearchgate.net.

Conformational Analysis and Intermolecular Interactions

The structural flexibility and solid-state architecture of 3-(Phenylsulfonyl)propan-1-ol are governed by a combination of intramolecular rotational possibilities (conformations) and the non-covalent forces that dictate how the molecules interact with each other (intermolecular interactions).

Conformational Analysis: The conformation of 3-(Phenylsulfonyl)propan-1-ol is determined by the rotation around several key single bonds: the phenyl-sulfur (C-S) bond, the sulfur-carbon (S-C) bond, and the carbon-carbon (C-C) bonds of the propyl chain. The molecule's three-dimensional shape is a dynamic equilibrium of various conformers, with the most stable arrangements being those that minimize steric hindrance and maximize stabilizing interactions.

Intermolecular Interactions: The presence of both a strong hydrogen bond donor (-OH group) and two strong hydrogen bond acceptors (the sulfonyl oxygens) defines the primary intermolecular interactions in 3-(Phenylsulfonyl)propan-1-ol.

Hydrogen Bonding: The most dominant intermolecular force is hydrogen bonding. The hydroxyl group of one molecule can act as a proton donor to an oxygen atom of the sulfonyl group of a neighboring molecule (O-H···O=S). This interaction is highly directional and strong, leading to the formation of extended chains or networks in the solid state and influencing the compound's physical properties, such as its melting and boiling points. latech.edunih.gov

Dipole-Dipole Interactions: The sulfonyl group is highly polar due to the large difference in electronegativity between sulfur and oxygen, creating a significant dipole moment. The C-O bond of the alcohol is also polar. These permanent dipoles result in strong dipole-dipole attractions between adjacent molecules, further contributing to the cohesion of the substance.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 3-(Phenylsulfonyl)propan-1-ol displays characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the phenylsulfonyl group, and the alkyl chain.

The key diagnostic regions in the IR spectrum include:

O-H Stretching: A prominent, strong, and broad absorption band is observed in the region of 3500-3200 cm⁻¹. quimicaorganica.orgorgchemboulder.com This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. spectroscopyonline.comdocbrown.info

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. In contrast, the aliphatic C-H stretching vibrations of the propyl chain give rise to strong, sharp absorptions just below 3000 cm⁻¹, usually between 2960 and 2850 cm⁻¹. docbrown.info

S=O Stretching: The phenylsulfonyl group is characterized by two distinct and intense stretching vibrations. The asymmetric stretch appears at a higher frequency, typically in the 1350-1300 cm⁻¹ range, while the symmetric stretch is found in the 1180-1140 cm⁻¹ region. researchgate.netlibretexts.org These two strong bands are highly characteristic of the sulfone functional group.

C-O Stretching: The stretching vibration of the C-O single bond in the primary alcohol appears as a strong band in the fingerprint region, typically around 1050 cm⁻¹. quimicaorganica.orgspectroscopyonline.com

The following interactive table summarizes the principal IR absorption bands for 3-(Phenylsulfonyl)propan-1-ol.

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (-CH₂) | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic (Phenyl) | 1600 - 1450 | Medium to Weak |

| S=O Asymmetric Stretch | Sulfone (-SO₂-) | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | Sulfone (-SO₂-) | 1180 - 1140 | Strong |

| C-O Stretch | Primary Alcohol | ~1050 | Strong |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-(Phenylsulfonyl)propan-1-ol, DFT calculations can predict its molecular orbitals and electron density distribution, which are fundamental to its reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.

Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule. In 3-(Phenylsulfonyl)propan-1-ol, these maps would likely show regions of negative potential around the oxygen atoms of the sulfonyl (-SO₂) and hydroxyl (-OH) groups, indicating their roles as centers of nucleophilicity and hydrogen bonding. Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group and the sulfur atom.

Table 1: Predicted Electronic Properties from DFT (Hypothetical)

| Property | Predicted Characteristic for 3-(Phenylsulfonyl)propan-1-ol | Significance |

|---|---|---|

| HOMO Energy | Localized on the phenyl ring and sulfonyl oxygen atoms. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Distributed across the sulfonyl group and adjacent atoms. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate gap value. | Suggests a balance of stability and reactivity. |

| Electrostatic Potential | Negative potential on oxygen atoms; positive on hydroxyl hydrogen. | Predicts sites for intermolecular interactions and reaction. |

Note: This table represents the expected outcomes from DFT calculations on this molecule; specific published values are not available.

Molecular Modeling for Conformational Analysis and Reaction Pathway Exploration

Molecular modeling, particularly using molecular mechanics force fields, is employed to explore the conformational landscape of flexible molecules like 3-(Phenylsulfonyl)propan-1-ol. The molecule possesses several rotatable single bonds, primarily the C-C bonds in the propyl chain and the C-S bond. Rotation around these bonds gives rise to various conformers with different energies.

Conformational analysis aims to identify the lowest energy (most stable) conformations. For 3-(Phenylsulfonyl)propan-1-ol, this involves calculating the potential energy as a function of dihedral angles. The most stable conformers are likely those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and one of the sulfonyl oxygen atoms. Exploring these conformations is crucial as the molecule's reactivity and biological activity can be highly dependent on its three-dimensional shape.

Beyond single-molecule conformations, molecular modeling can be used to explore potential reaction pathways, such as oxidation of the alcohol or elimination reactions involving the sulfonyl group. By simulating the approach of reactants, it is possible to identify energetically favorable pathways for further, more detailed quantum mechanical investigation.

Transition State Calculations for Mechanistic Validation

Once a potential reaction pathway has been proposed, transition state (TS) calculations are performed to validate the mechanism and determine the reaction's kinetic feasibility. These calculations, typically using DFT or higher-level ab initio methods, aim to locate the highest energy point along the reaction coordinate—the transition state.

For a reaction involving 3-(Phenylsulfonyl)propan-1-ol, such as its dehydration or oxidation, TS calculations would provide the structure of the fleeting intermediate state. The energy difference between the reactants and the transition state defines the activation energy barrier. A lower activation energy implies a faster reaction rate. By confirming the existence of a viable transition state that connects the reactants to the desired products, the proposed reaction mechanism can be validated. These calculations are also essential for explaining experimental observations and guiding the design of more efficient synthetic routes.

Predictive Models for Stereochemical Outcomes and Diastereoselectivity

Computational models are instrumental in predicting the stereochemical outcomes of reactions, especially when new chiral centers are formed. While 3-(Phenylsulfonyl)propan-1-ol is itself achiral, it could be used as a substrate in reactions that produce chiral products. For instance, if the carbon bearing the hydroxyl group were to undergo an asymmetric transformation, two enantiomers could be formed.

Predictive computational models, often built on transition state analysis, can calculate the activation energies for the pathways leading to different stereoisomers. A significant energy difference between the diastereomeric transition states would suggest that one stereoisomer will be formed in preference to the other. These predictive capabilities are vital in the field of asymmetric synthesis, allowing chemists to design reactions that yield a specific, desired stereoisomer with high selectivity, which is particularly important in the synthesis of pharmaceuticals.

In Silico Approaches for Understanding Chemical Behavior

In silico approaches encompass a wide range of computational methods used to predict the physicochemical properties and behavior of molecules based solely on their chemical structure. These methods are rapid and cost-effective alternatives to experimental measurements. For 3-(Phenylsulfonyl)propan-1-ol, various properties can be calculated that help in understanding its behavior in different environments.

These computed properties, such as the octanol-water partition coefficient (XLogP3), are used to predict the molecule's solubility and permeability, which are important in medicinal chemistry and environmental science. Other descriptors like the number of hydrogen bond donors and acceptors, and the number of rotatable bonds, provide insight into the molecule's potential for intermolecular interactions and its conformational flexibility.

Table 2: Computed Physicochemical Properties of 3-(Phenylsulfonyl)propan-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂O₃S | PubChem |

| Molecular Weight | 200.25 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 64.9 Ų | PubChem |

Strategic Applications in Complex Organic Synthesis

Utilization as Versatile Synthetic Intermediates and Building Blocks

3-(Phenylsulfonyl)propan-1-ol serves as a highly effective synthetic intermediate and building block in a variety of organic transformations. The presence of both a hydroxyl group and a phenylsulfonyl moiety allows for a wide range of chemical manipulations, making it a valuable precursor in multi-step syntheses. The alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. Simultaneously, the phenylsulfonyl group can act as a powerful electron-withdrawing group, influencing the reactivity of adjacent positions, and can also be removed under specific reductive conditions. This dual functionality makes it a strategic component in the synthesis of complex molecules.

The utility of sulfones as building blocks is well-established in organic synthesis, and 3-(phenylsulfonyl)propan-1-ol is a prime example of this class of compounds. Its three-carbon chain provides a flexible linker that can be incorporated into larger molecular frameworks. The phenylsulfonyl group can participate in various carbon-carbon bond-forming reactions, including alkylations and conjugate additions, further expanding its synthetic potential.

Role in the Construction of Advanced Organic Scaffolds and Targets

While direct examples of the use of 3-(phenylsulfonyl)propan-1-ol in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various advanced organic scaffolds. The γ-hydroxy sulfone unit is a key feature in a number of biologically active molecules and complex synthetic targets. The principles of its reactivity suggest its potential as a precursor to key fragments in the synthesis of such molecules. For instance, the ability to transform the alcohol and sulfone functionalities allows for the creation of chiral centers and the introduction of diverse functional groups, which are critical steps in the construction of complex stereochemically-defined targets.

The strategic placement of the phenylsulfonyl group allows for the activation of the α- and β-positions to the sulfone, facilitating the formation of new carbon-carbon bonds. This is a crucial strategy in the assembly of complex carbon skeletons. Following the construction of the desired framework, the sulfone group can be reductively cleaved, leaving behind a simple alkyl chain, thus serving as a "traceless" activating group. This approach is highly valuable in the synthesis of intricate and densely functionalized organic molecules.

Application in Asymmetric Catalysis as Ligands and Chiral Auxiliaries

The development of chiral ligands and auxiliaries is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While 3-(phenylsulfonyl)propan-1-ol itself is not chiral, it serves as a valuable precursor for the synthesis of chiral ligands and auxiliaries. The hydroxyl group provides a convenient handle for the introduction of chiral moieties. For example, esterification or etherification with a chiral acid or alcohol can generate a chiral derivative of 3-(phenylsulfonyl)propan-1-ol.

These chiral derivatives, containing both a stereocenter and a coordinating sulfonyl group, have the potential to act as ligands in metal-catalyzed asymmetric reactions. The sulfonyl group can coordinate to a metal center, while the chiral portion of the molecule can create a chiral environment around the metal, thereby inducing stereoselectivity in the catalyzed transformation. Although specific examples detailing the use of ligands directly derived from 3-(phenylsulfonyl)propan-1-ol are not widespread, the underlying principles of chiral ligand design suggest its potential in this area.

Similarly, the concept of a chiral auxiliary, a group that is temporarily incorporated into a substrate to direct a stereoselective reaction, can be applied. A chiral derivative of 3-(phenylsulfonyl)propan-1-ol could be attached to a prochiral substrate. The inherent chirality of the auxiliary would then influence the stereochemical outcome of a subsequent reaction on the substrate. After the desired transformation, the auxiliary can be cleaved and potentially recovered.

Precursors for Derivatization into Diverse Functionalities

One of the most significant applications of 3-(phenylsulfonyl)propan-1-ol is its role as a precursor for the synthesis of a variety of other functionalized molecules. The reactivity of both the alcohol and the phenylsulfonyl group allows for a wide array of chemical transformations.

Synthesis of Ketosulfones and Allylic Sulfones

3-(Phenylsulfonyl)propan-1-ol is a key starting material for the synthesis of γ-ketosulfones. Oxidation of the primary alcohol to an aldehyde, followed by the addition of an organometallic reagent and subsequent oxidation of the resulting secondary alcohol, yields the corresponding γ-ketosulfone. These compounds are valuable intermediates in their own right, participating in a range of nucleophilic addition and enolate chemistry.

Furthermore, 3-(phenylsulfonyl)propan-1-ol can be converted to allylic sulfones. This transformation typically involves dehydration of the alcohol to form an alkene, followed by allylic functionalization or rearrangement. Allylic sulfones are particularly useful in organic synthesis due to their ability to undergo a variety of transformations, including nih.govnih.gov-sigmatropic rearrangements (Mislow-Evans rearrangement) and as substrates in palladium-catalyzed allylic alkylation reactions.

| Precursor | Target Compound Class | Key Transformation(s) |

| 3-(Phenylsulfonyl)propan-1-ol | γ-Ketosulfones | 1. Oxidation of alcohol to aldehyde. 2. Grignard/Organolithium addition. 3. Oxidation of secondary alcohol. |

| 3-(Phenylsulfonyl)propan-1-ol | Allylic Sulfones | 1. Dehydration of alcohol. 2. Allylic functionalization/rearrangement. |

Functionalization of Dienes and Enynes

The derivatives of 3-(phenylsulfonyl)propan-1-ol can be employed in the functionalization of dienes and enynes. For instance, the corresponding aldehyde or a related electrophilic species can react with dienes in Diels-Alder reactions, where the phenylsulfonyl group can influence the stereoselectivity and reactivity of the dienophile.

In the context of enynes, derivatives of 3-(phenylsulfonyl)propan-1-ol can participate in various transition metal-catalyzed reactions. The phenylsulfonyl group can act as a directing group or a stabilizing group for reactive intermediates. For example, in radical cyclization reactions of enynes, a radical generated at a position remote from the sulfone can be influenced by its electronic effects, guiding the cyclization pathway to form complex cyclic structures.

| Substrate | Functionalizing Agent Derived From | Potential Reaction Type |

| Diene | 3-(Phenylsulfonyl)propionaldehyde | Diels-Alder Reaction |

| Enyne | Derivatives of 3-(Phenylsulfonyl)propan-1-ol | Transition Metal-Catalyzed Cyclizations |

Emerging Trends and Future Research Perspectives

Development of Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of sulfones has traditionally relied on oxidation methods that can involve harsh conditions and stoichiometric, toxic oxidants. nih.govresearchgate.net A significant future direction for 3-(Phenylsulfonyl)propan-1-ol is the development of synthetic protocols that align with the principles of green chemistry.

Key Research Thrusts:

Green Oxidants: Research is increasingly focused on replacing traditional oxidants with more sustainable alternatives. Hydrogen peroxide (H₂O₂), which yields only water as a byproduct, is a prime candidate. nih.gov The development of catalytic systems, such as those based on inexpensive metals or even metal-free organocatalysts like 2,2,2-trifluoroacetophenone, can enable the efficient oxidation of the precursor, 3-(phenylthio)propan-1-ol, to the desired sulfone using H₂O₂. nih.govresearchgate.net Another approach involves using urea-hydrogen peroxide with phthalic anhydride, which provides a metal-free, scalable, and clean method for direct sulfide-to-sulfone conversion. organic-chemistry.org

Biocatalysis: One of the most promising avenues for sustainable synthesis is the use of enzymes. For β-hydroxy sulfones, chemoenzymatic processes offer a powerful route to enantiomerically pure products. nih.govresearchgate.net A prospective pathway could involve the enzymatic reduction of a β-keto sulfone precursor. Alcohol dehydrogenases (ADHs), for example, have been successfully used for the highly stereoselective reduction of various β-keto sulfones in aqueous media, which is an environmentally friendly solvent. nih.govd-nb.info This approach not only provides a green alternative but also allows for the synthesis of specific chiral versions of 3-(Phenylsulfonyl)propan-1-ol, which could be critical for potential pharmaceutical applications. The use of lipases for the kinetic resolution of related hydroxy-compounds further underscores the potential of biocatalysis. nih.govgoogle.com

Alternative Energy Sources and Media: Future protocols could leverage alternative energy sources like photocatalysis. For instance, visible-light-mediated methods using recyclable photocatalysts such as graphitic carbon nitride (g-C₃N₄) have been developed for the synthesis of related β-keto sulfones. rsc.org Furthermore, shifting from traditional organic solvents to greener media like water or deep eutectic solvents (DESs) can significantly reduce the environmental impact of the synthesis. organic-chemistry.orgmdpi.com

Comparison of Sustainable Synthesis Strategies for Sulfones

| Method | Key Reagents/Catalysts | Typical Medium | Key Advantages | Reference |

|---|---|---|---|---|

| Green Oxidation | H₂O₂, Phthalic Anhydride | Ethyl Acetate (B1210297) | Metal-free, avoids sulfoxide (B87167) intermediate, scalable. | organic-chemistry.org |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Aqueous | High stereoselectivity, mild conditions, environmentally benign. | nih.govd-nb.info |

| Photocatalysis | g-C₃N₄, Visible Light | - | Uses light as energy source, recyclable catalyst. | rsc.org |

| Heterogeneous Catalysis | Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH), H₂O₂ | Solvent-free | Recyclable catalyst, high yields, clean reaction. | rsc.org |

Exploration of Novel Reactivities and Unprecedented Transformation Pathways

Sulfones are recognized as highly versatile building blocks in organic synthesis, capable of acting as "chemical chameleons" due to the diverse reactivity of the sulfonyl group. nih.gov The presence of both a sulfonyl group and a primary alcohol in 3-(Phenylsulfonyl)propan-1-ol offers a rich platform for exploring novel chemical transformations.

Potential Areas of Exploration:

Activation of the C–S Bond: The phenylsulfonyl group is not merely an inert moiety. Recent advances have shown that the C(sp²)–S bond of aryl sulfones can be activated by transition metal catalysts (e.g., palladium or nickel) to participate in cross-coupling reactions. rsc.org This opens up the possibility of using 3-(Phenylsulfonyl)propan-1-ol as a precursor to novel structures by replacing the phenylsulfonyl group via Suzuki or Heck-type couplings, a pathway that remains largely unexplored for β-hydroxy sulfones.

Transformations of the β-Hydroxy Sulfone Motif: The combination of the hydroxyl and sulfonyl groups allows for a range of transformations. The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or used as a handle for esterification or etherification. More complex pathways could involve elimination reactions to form allylic sulfones, which are themselves valuable synthetic intermediates. mdpi.com Chiral versions of 3-(Phenylsulfonyl)propan-1-ol could serve as building blocks for the asymmetric synthesis of complex molecules like γ-butenolides. mdpi.com

Radical-Mediated Reactions: The sulfonyl group can stabilize adjacent radicals, suggesting that 3-(Phenylsulfonyl)propan-1-ol could be a substrate for radical-mediated C-H functionalization or other radical transformations, leading to unprecedented molecular scaffolds.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comacs.org High-throughput synthesis (HTS) allows for the rapid screening of reaction conditions and the creation of compound libraries. The synthesis and derivatization of 3-(Phenylsulfonyl)propan-1-ol are well-suited for these modern technologies.

Future Applications: